N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
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Overview
Description
“N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as the cyclopentylamino, oxoethylthio, and fluorobenzamide moieties suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with a thiol derivative to introduce the thioether group.
Introduction of the Cyclopentylamino Group: The intermediate is then reacted with cyclopentylamine under appropriate conditions to form the cyclopentylamino moiety.
Attachment of the Oxoethyl Group: The compound is further modified by introducing the oxoethyl group through an acylation reaction.
Final Coupling with 3-Fluorobenzoyl Chloride: The final step involves coupling the intermediate with 3-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The aromatic fluorine atom may participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of the oxo group.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, pyridazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with specific biological targets.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, the compound may be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with a receptor to either activate or inhibit its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- **N-(6-(2-(methylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
- **N-(6-(2-(ethylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
Uniqueness
The unique combination of functional groups in “N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” may confer distinct chemical and biological properties compared to its analogs. The cyclopentylamino group, in particular, could influence its binding affinity and selectivity for specific biological targets.
Properties
IUPAC Name |
N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-13-5-3-4-12(10-13)18(25)21-15-8-9-17(23-22-15)26-11-16(24)20-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHJARLHEOSUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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